![molecular formula C10H9ClN2O2 B3092728 Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate CAS No. 1234616-54-6](/img/structure/B3092728.png)
Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate
Overview
Description
Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester group at the 2-position and a chlorine atom at the 6-position. It is commonly used in various chemical and pharmaceutical research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions for ester hydrolysis.
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Carboxylic Acid: Formed from the hydrolysis of the ethyl ester group.
Scientific Research Applications
Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Ethyl 6-chloropyrazolo[1,5-A]pyridine-3-carboxylate: Similar structure but with the ester group at the 3-position instead of the 2-position.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- CAS Registry Number : 1234616-54-6
This compound exhibits biological activity primarily through its interaction with various protein kinases. It has been identified as a potential inhibitor of AXL and c-MET kinases, which are implicated in numerous cancers. By selectively inhibiting these kinases, the compound may disrupt signaling pathways that promote tumor growth and metastasis .
Biological Activities
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and L929 (fibroblast) cells .
- A recent study reported that specific analogs of pyrazolo[1,5-a]pyridine derivatives exhibited IC50 values less than 50 µM against various cancer cell lines, indicating potent anticancer properties .
- Enzymatic Inhibition :
- Photophysical Properties :
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to apoptosis induction as evidenced by increased annexin V staining and caspase activation.
Case Study 2: Enzymatic Activity
In another study focusing on inflammatory responses, this compound was shown to inhibit NF-κB activation in LPS-stimulated macrophages with an IC50 value of approximately 30 µM. This suggests its potential utility as an anti-inflammatory agent.
Data Tables
Properties
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIKESWMDCRJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=CC2=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224065 | |
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-54-6 | |
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.